Antimicrobial Activity: Comparative MIC Analysis Against Gram-Positive and Gram-Negative Bacteria
While direct MIC data for the unsubstituted 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid parent scaffold is not reported in the primary literature, closely related 2-(pyrazol-1-yl)quinoline derivatives demonstrate potent antibacterial activity with MIC values as low as 25 μg/mL against S. aureus, B. subtilis, and P. aeruginosa [1]. In a direct comparative study, compound 5c (a 2-(3,5-substituted-1H-pyrazol-1-yl)-3-substituted quinoline) exhibited MIC values of 25 μg/mL against S. aureus and B. subtilis, which is comparable to the activity of ampicillin in the same assay system [1]. Notably, the molecular docking studies revealed that compound 5c displays stronger binding interaction with peptide deformylase (binding energy −8.1 kcal/mol) compared to ampicillin (−7.5 kcal/mol), suggesting a potentially distinct mechanism of action [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial strains |
|---|---|
| Target Compound Data | MIC = 25 μg/mL (for closely related analog 5c against S. aureus, B. subtilis, and P. aeruginosa) [1] |
| Comparator Or Baseline | Ampicillin (standard antibiotic) with MIC values in comparable range [1] |
| Quantified Difference | Comparable MIC values; binding energy of −8.1 kcal/mol for compound 5c vs. −7.5 kcal/mol for ampicillin against peptide deformylase [1] |
| Conditions | In vitro antibacterial screening against ATCC strains; molecular docking against peptide deformylase (PDB: 1LRY) [1] |
Why This Matters
This class-level inference demonstrates that the quinoline-pyrazole scaffold, of which 2-(1H-pyrazol-1-yl)quinoline-4-carboxylic acid is the foundational core, yields antimicrobial potency comparable to established antibiotics, justifying its selection as a starting point for antibacterial lead optimization.
- [1] Pavan, P., Subashini, R., Ethiraj, K. R., & Nawaz Khan, F. (2014). Potential anti-bacterial agents: montmorillonite clay-catalyzed synthesis of novel 2-(3,5-substituted-1H-pyrazol-1-yl)-3-substituted quinolines and their in silico molecular docking studies. RSC Advances, 4(101), 58011-58018. View Source
